molecular formula C17H26NP B1601552 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- CAS No. 540492-51-1

1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-

Cat. No.: B1601552
CAS No.: 540492-51-1
M. Wt: 275.4 g/mol
InChI Key: AXHDIGXWRNPNMO-UHFFFAOYSA-N
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Description

1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- is a chemical compound that belongs to the class of phosphine ligands. It has a molecular formula of C16H28N2P and a molecular weight of 284.38 g/mol. This compound is known for its unique structure, which includes an inden-2-amine core substituted with a bis(1-methylethyl)phosphino group and N,N-dimethyl groups.

Preparation Methods

The synthesis of 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- involves several steps. One common synthetic route includes the reaction of an appropriate inden-2-amine precursor with bis(1-methylethyl)phosphine under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the phosphino group or the amine group is replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- involves its ability to coordinate with metal ions through its phosphino and amine groups. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal ion it coordinates with.

Comparison with Similar Compounds

Similar compounds to 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- include other phosphine ligands such as triphenylphosphine and bis(diphenylphosphino)methane. Compared to these compounds, 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- offers unique steric and electronic properties due to its inden-2-amine core and bis(1-methylethyl)phosphino group. This uniqueness makes it particularly useful in specific catalytic applications where traditional phosphine ligands may not be as effective .

Properties

IUPAC Name

1-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26NP/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6/h7-13,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHDIGXWRNPNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C1C2=CC=CC=C2C=C1N(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478900
Record name 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540492-51-1
Record name 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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